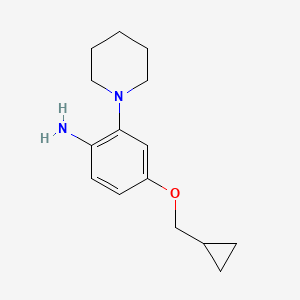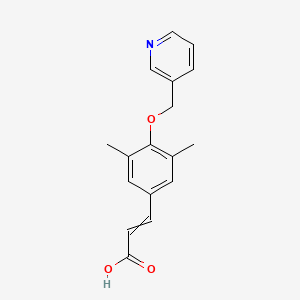
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves synthetic routes that typically include the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with pyridine-3-methanol under specific reaction conditions. The resulting intermediate is then subjected to further reactions to form the final product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid is primarily used in proteomics research It serves as a biochemical tool for studying protein interactions, modifications, and functionsIts unique structure allows it to interact with specific molecular targets, making it valuable for various research purposes .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and function. The exact pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering protein conformation .
Comparison with Similar Compounds
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid can be compared with other similar compounds, such as:
3-(3,5-Dimethyl-4-hydroxyphenyl)acrylic acid: This compound has a similar structure but lacks the pyridin-3-ylmethoxy group.
3-(3,5-Dimethyl-4-(pyridin-2-ylmethoxy)phenyl)acrylic acid: This compound has a pyridin-2-ylmethoxy group instead of the pyridin-3-ylmethoxy group.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and exhibit distinct chemical properties .
Properties
CAS No. |
924865-91-8 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20) |
InChI Key |
DDPLTOVOCMJWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


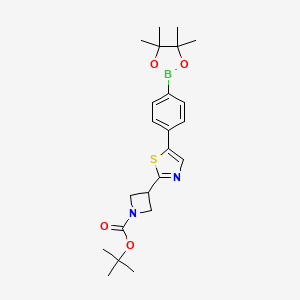



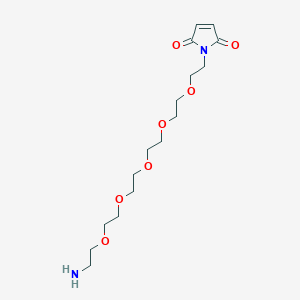
![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
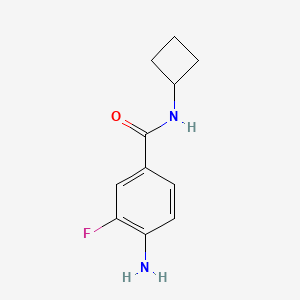
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
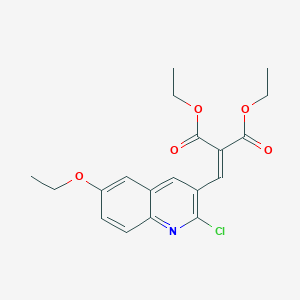
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)

